

# Application Notes and Protocols: HMPL-453 in Combination with PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FK-453   |           |
| Cat. No.:            | B1672742 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver of tumor proliferation, angiogenesis, and resistance to antitumor therapies in various solid tumors.[2] Programmed cell death protein-1 (PD-1) is an immune checkpoint receptor that, upon interaction with its ligands (PD-L1 and PD-L2), suppresses T-cell activity and allows cancer cells to evade immune surveillance.[3]

The combination of HMPL-453 with PD-1 inhibitors represents a promising therapeutic strategy. Preclinical evidence suggests that HMPL-453 can enhance the anti-tumor activity of PD-1 blockade by "priming" the tumor immune microenvironment.[4] A Phase Ib/II clinical trial (NCT05173142) is currently underway to evaluate the safety and efficacy of HMPL-453 in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[2]

These application notes provide a summary of the available preclinical and clinical data, along with detailed protocols for key experiments to facilitate further research in this area.

# **Mechanism of Action and Therapeutic Rationale**



HMPL-453 potently inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[4] Aberrant FGFR signaling, often caused by gene fusions, mutations, or amplifications, leads to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival. By blocking this pathway, HMPL-453 can directly inhibit tumor growth in cancers with FGFR alterations.[4]

The combination with a PD-1 inhibitor is based on the hypothesis that targeted therapy with HMPL-453 can induce immunogenic cell death and alter the tumor microenvironment, making it more susceptible to immune checkpoint blockade. This synergistic effect is thought to enhance the recruitment and activation of T-cells within the tumor, leading to a more robust and durable anti-cancer immune response.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of HMPL-453 and PD-1 inhibitor action.

# **Preclinical Data Summary**



Preclinical studies have demonstrated the potent and selective activity of HMPL-453 and its synergistic effect with anti-PD-1 antibodies.

In Vitro Activity of HMPL-453

| Assay Type         | Target                                            | IC50 / GI50 | Reference |
|--------------------|---------------------------------------------------|-------------|-----------|
| Kinase Activity    | FGFR1                                             | 6 nM        | [4]       |
| Kinase Activity    | FGFR2                                             | 4 nM        | [4]       |
| Kinase Activity    | FGFR3                                             | 6 nM        | [4]       |
| Kinase Activity    | FGFR4                                             | 425 nM      | [4]       |
| Cell Proliferation | Tumor cell lines with dysregulated FGFR signaling | 3 - 105 nM  | [4]       |
| Cell Proliferation | Tumor cell lines<br>without FGFR<br>aberrations   | > 1.5 μM    | [4]       |

### In Vivo Anti-Tumor Efficacy

A study in immune-competent BALB/c mice inoculated with NIH/3T3 cells carrying an FGFR2-AHCYL1 fusion demonstrated that the combination of HMPL-453 and an anti-PD-1 antibody significantly improved anti-tumor activity compared to either agent alone.[4] HMPL-453 was shown to "prime" the immune environment, suggesting an induced inflammatory state within the tumor that is more responsive to immunotherapy.[4]

### **Clinical Trial Information**

A Phase Ib/II clinical trial is currently evaluating the combination of HMPL-453 with the anti-PD-1 antibody toripalimab.

Study Design: NCT05173142



| Phase       | Study Type                  | Interventions                                            | Patient<br>Population                                                                                                                                                                  | Key Objectives                                                                                                                                                                                                                             |
|-------------|-----------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase Ib/II | Open-Label,<br>Multi-center | HMPL-453 in combination with toripalimab or chemotherapy | Patients with advanced or metastatic solid tumors, including gastric cancer, intrahepatic cholangiocarcino ma, and urothelial carcinoma with specific FGFR gene alterations. [2][5][6] | Phase Ib (Dose Escalation): To determine the dose-limiting toxicity (DLT) and recommended Phase II dose (RP2D).[2] Phase II (Dose Expansion): To evaluate the preliminary efficacy (Objective Response Rate), safety, and tolerability.[2] |

Note: As of the current date, no quantitative efficacy or safety data from the HMPL-453 and toripalimab combination arm of this trial has been publicly released.

# **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the combination of HMPL-453 and PD-1 inhibitors.

# **In Vitro Cell Proliferation Assay**

Objective: To determine the half-maximal inhibitory concentration (GI50) of HMPL-453 on the proliferation of cancer cell lines with and without FGFR alterations.

#### Materials:

• Cancer cell lines (e.g., with FGFR2 fusion and wild-type)



- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- HMPL-453 (stock solution in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

#### Protocol:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of HMPL-453 in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100  $\mu$ L of the HMPL-453 dilutions or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the GI50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

# Western Blot for FGFR Signaling Pathway Inhibition



Objective: To assess the effect of HMPL-453 on the phosphorylation of FGFR and downstream signaling proteins.

#### Materials:

- Cancer cell line with an FGFR alteration
- HMPL-453
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Protein electrophoresis and transfer equipment

#### Protocol:

- Plate cells and treat with varying concentrations of HMPL-453 for a specified time (e.g., 2-4 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.
- Denature protein lysates by boiling with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Wash the membrane again and add ECL substrate.
- Visualize protein bands using a chemiluminescence imaging system.

### In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of HMPL-453 in combination with an anti-PD-1 antibody in an immune-competent mouse model.



Click to download full resolution via product page

Figure 2: Experimental workflow for the in vivo syngeneic mouse model.

#### Materials:

Immune-competent mice (e.g., BALB/c)



- Syngeneic tumor cells with an FGFR alteration (e.g., NIH/3T3 with FGFR2-AHCYL1 fusion)
   [4]
- HMPL-453 formulated for oral gavage
- Anti-mouse PD-1 antibody
- Vehicle control for HMPL-453
- Isotype control antibody for anti-PD-1
- Calipers for tumor measurement

#### Protocol:

- Subcutaneously inoculate mice with tumor cells.
- Monitor tumor growth until tumors reach an average volume of 100-150 mm<sup>3</sup>.
- Randomize mice into treatment groups (e.g., Vehicle, HMPL-453 alone, anti-PD-1 antibody alone, combination).
- Administer HMPL-453 daily by oral gavage (e.g., at 50 mg/kg).[4]
- Administer anti-PD-1 antibody intraperitoneally (e.g., twice weekly).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and general health.
- At the end of the study (based on tumor size limits or a pre-defined time point), euthanize mice and excise tumors.
- Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for immune cell markers (e.g., CD4, CD8) or flow cytometry for immune cell profiling.

# Conclusion



The combination of the selective FGFR inhibitor HMPL-453 with PD-1 blockade is a scientifically sound approach with promising preclinical validation. The ongoing clinical trial will provide crucial data on the safety and efficacy of this combination in patients with advanced solid tumors harboring FGFR alterations. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of synergy and to identify potential biomarkers of response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HUTCHMED Our Pipeline [hutch-med.com]
- 2. HUTCHMED HUTCHMED Initiates Phase Ib/II Study of HMPL-453 in Combination with Chemotherapy or Toripalimab for Advanced Solid Tumors in China [hutch-med.com]
- 3. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: HMPL-453 in Combination with PD-1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#hmpl-453-combination-therapy-with-pd-1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com